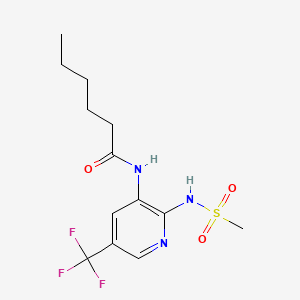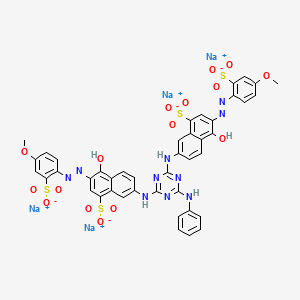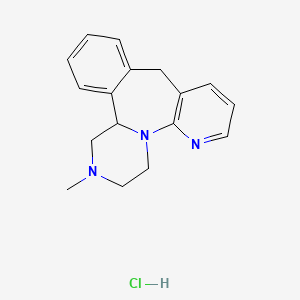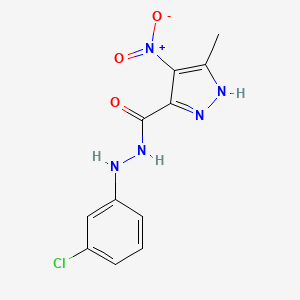
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a 2-(3-chlorophenyl)hydrazide substituent. These structural features confer unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The methyl and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of the Hydrazide Group: The 2-(3-chlorophenyl)hydrazide group can be introduced through a coupling reaction between the pyrazole derivative and 3-chlorophenylhydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Alcohol Derivatives: Formed from the reduction of the carboxylic acid group.
Substituted Hydrazides: Formed from nucleophilic substitution reactions.
科学研究应用
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide has several scientific research applications:
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The nitro and hydrazide groups play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the nitro and hydrazide groups.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an enzyme inhibitor, while the hydrazide group allows for further functionalization .
属性
CAS 编号 |
81016-50-4 |
|---|---|
分子式 |
C11H10ClN5O3 |
分子量 |
295.68 g/mol |
IUPAC 名称 |
N'-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-4-2-3-7(12)5-8/h2-5,14H,1H3,(H,13,15)(H,16,18) |
InChI 键 |
POMQRRXAOKYNBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


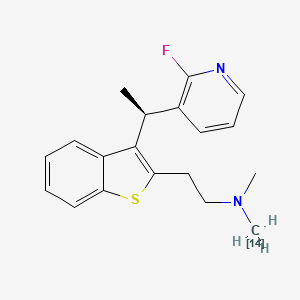
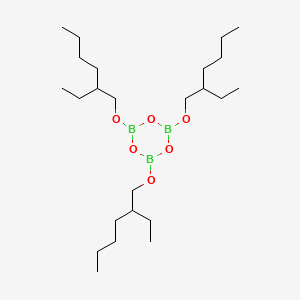
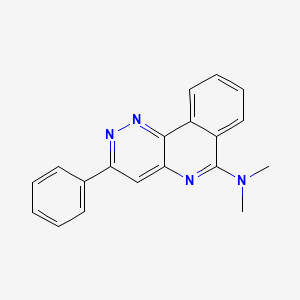
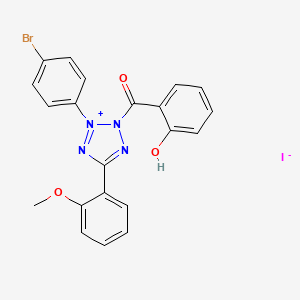
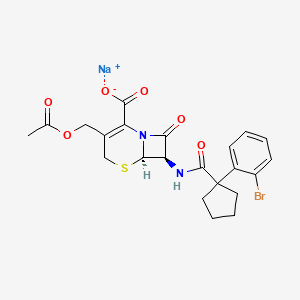
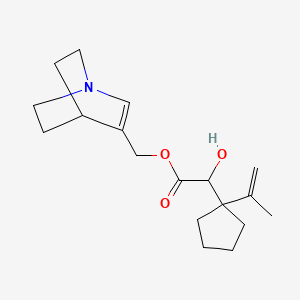
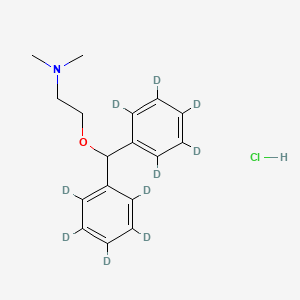
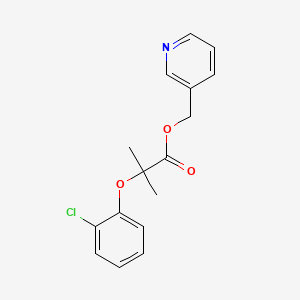
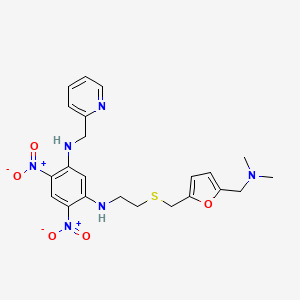
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
